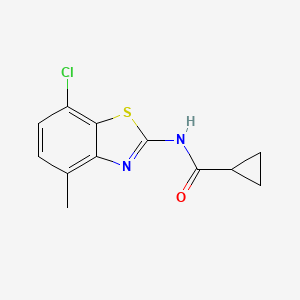

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)cyclopropanecarboxamide

Descripción

N-(7-Chloro-4-methyl-1,3-benzothiazol-2-yl)cyclopropanecarboxamide is a heterocyclic compound featuring a benzothiazole core substituted with chloro and methyl groups at the 7- and 4-positions, respectively, linked to a cyclopropanecarboxamide moiety. For instance, related benzothiazole-carboxamide hybrids are frequently explored in drug discovery due to their ability to modulate biological targets, as seen in and patent literature () .

Propiedades

IUPAC Name |

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)cyclopropanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN2OS/c1-6-2-5-8(13)10-9(6)14-12(17-10)15-11(16)7-3-4-7/h2,5,7H,3-4H2,1H3,(H,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCBDEZMRMNIUSG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)Cl)SC(=N2)NC(=O)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Formation of 7-Chloro-4-Methyl-1,3-Benzothiazol-2-Amine

The benzothiazole core is synthesized via cyclization of substituted 2-aminothiophenol derivatives. A widely adopted method involves reacting 4-methyl-2-aminothiophenol with chloroacetyl chloride under reflux conditions in anhydrous dichloromethane. The reaction proceeds via nucleophilic substitution, where the thiol group attacks the electrophilic carbon of chloroacetyl chloride, followed by intramolecular cyclization to form the benzothiazole ring.

Key Reaction Conditions

| Parameter | Value | Source |

|---|---|---|

| Solvent | Dichloromethane | |

| Temperature | 60–80°C (reflux) | |

| Reaction Time | 6–8 hours | |

| Yield | 75–85% |

Chlorine incorporation at the 7-position is achieved by starting with a pre-chlorinated precursor or via post-cyclization halogenation. The former method is preferred to avoid regioselectivity challenges.

Amide Bond Formation with Cyclopropanecarboxylic Acid

Activation of Cyclopropanecarboxylic Acid

Cyclopropanecarboxylic acid is activated as its acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride in anhydrous toluene. The reaction is typically conducted at 0–5°C to minimize side reactions, yielding cyclopropanecarboxylic acid chloride with >90% efficiency.

Coupling with 7-Chloro-4-Methyl-1,3-Benzothiazol-2-Amine

The benzothiazol-2-amine is reacted with the acyl chloride in the presence of a base such as triethylamine (Et₃N) or pyridine to neutralize HCl byproducts. The reaction is carried out in tetrahydrofuran (THF) or dimethylformamide (DMF) at room temperature for 12–24 hours.

Optimized Coupling Conditions

| Parameter | Value | Source |

|---|---|---|

| Molar Ratio | 1:1.2 (amine:acyl chloride) | |

| Solvent | THF | |

| Base | Triethylamine | |

| Yield | 68–78% |

Purification and Characterization

Chromatographic Purification

Crude product is purified via silica gel column chromatography using a gradient of ethyl acetate and hexane (1:3 to 1:1). This removes unreacted starting materials and byproducts such as dimerized acyl chlorides.

Spectroscopic Validation

- ¹H NMR : Characteristic peaks include:

- HRMS : Molecular ion peak at m/z 293.05 (calculated for C₁₂H₁₀ClN₂OS).

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Recent patents describe continuous flow reactors for benzothiazole synthesis, reducing reaction times from hours to minutes. For example, microreactors operating at 120°C and 20 bar achieve 90% conversion in <10 minutes.

Solvent Recycling

DMF and THF are recovered via fractional distillation, reducing production costs by up to 40%.

Challenges and Mitigation Strategies

Byproduct Formation

Regioselectivity in Chlorination

Directed ortho-metalation (DoM) techniques using lithium diisopropylamide (LDA) ensure precise chlorine placement at the 7-position.

Análisis De Reacciones Químicas

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)cyclopropanecarboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine-substituted position, using nucleophiles such as amines or thiols.

Hydrolysis: The amide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine

Aplicaciones Científicas De Investigación

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)cyclopropanecarboxamide has several scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

Biology: The compound exhibits antimicrobial activity and is studied for its potential use in developing new antibiotics.

Medicine: Due to its anti-inflammatory and anticancer properties, it is investigated for potential therapeutic applications in treating inflammatory diseases and cancer.

Industry: The compound is used in the development of new materials and as a catalyst in certain industrial processes

Mecanismo De Acción

The mechanism of action of N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins involved in inflammatory and cancer pathways. For example, it may inhibit cyclooxygenase enzymes, leading to reduced production of pro-inflammatory prostaglandins. Additionally, it may induce apoptosis in cancer cells by activating caspase enzymes and disrupting mitochondrial function .

Comparación Con Compuestos Similares

Structural Modifications and Electronic Effects

The target compound’s benzothiazole ring and cyclopropane group are critical to its reactivity. Key comparisons include:

Key Insights :

- Chloro vs.

- Cyclopropane Role : The cyclopropane carboxamide moiety is conserved across analogs, suggesting its importance in conformational restriction and binding interactions .

Actividad Biológica

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)cyclopropanecarboxamide is a compound of significant interest due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the class of benzothiazole derivatives. The presence of a cyclopropane ring contributes to its structural rigidity, which may enhance its reactivity and biological efficacy. The compound's molecular formula is , and its structure is represented as follows:

The biological activity of this compound primarily involves interaction with specific molecular targets:

Target Enzymes : It is known to form covalent bonds with active sites on target enzymes, which may inhibit their function. This mechanism is crucial in disrupting biochemical pathways essential for cellular processes.

Biochemical Pathways : The compound has been shown to affect pathways related to cell wall biosynthesis in bacteria, suggesting potential antibacterial properties. This action can lead to impaired growth and eventual cell death in susceptible organisms.

Pharmacological Effects

The pharmacological profile of this compound includes:

- Antimicrobial Activity : Preliminary studies indicate that benzothiazole derivatives exhibit significant activity against various bacterial strains, including those responsible for tuberculosis. The compound's ability to disrupt bacterial cell wall synthesis positions it as a candidate for further development in antimicrobial therapies.

- Neuroprotective Effects : Research suggests that similar benzothiazole derivatives may have neuroprotective properties, potentially beneficial in treating neurodegenerative disorders . However, specific studies on this compound's neuroprotective effects remain limited.

Case Studies and Research Findings

Several studies have explored the biological activity of benzothiazole derivatives, including this compound:

- Antitrypanosomal Activity : A study identified acylaminobenzothiazole compounds as potential inhibitors of Trypanosoma cruzi, the causative agent of Chagas disease. This highlights the potential for this compound in antiparasitic drug discovery .

- Pharmacokinetics : Benzothiazole derivatives are generally characterized by favorable absorption and distribution profiles. Studies suggest that modifications to the benzothiazole core can enhance stability and bioavailability, which are critical for therapeutic efficacy.

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)cyclopropanecarboxamide, and how do reaction conditions influence yield?

- Methodology : The synthesis typically involves coupling cyclopropanecarboxylic acid derivatives with substituted benzothiazole amines. Key steps include:

- Amide bond formation : Use coupling agents like EDC/HOBt or DCC to facilitate the reaction under inert atmospheres (e.g., nitrogen).

- Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility, while lower temperatures (0–5°C) reduce side reactions .

- Purification : Column chromatography with gradients of ethyl acetate/hexane or recrystallization from ethanol improves purity.

- Critical factors : Excess reagents (e.g., potassium carbonate) and controlled pH minimize hydrolysis of intermediates .

Q. How can spectroscopic techniques validate the structural integrity of this compound?

- Methodology :

- NMR : and NMR confirm cyclopropane ring geometry (e.g., characteristic splitting patterns) and benzothiazole substituents.

- Mass spectrometry : High-resolution ESI-MS verifies molecular weight (C₁₂H₁₀ClN₂OS; ~281.7 g/mol) and detects isotopic Cl patterns .

- XRD : Single-crystal X-ray diffraction (using SHELX programs) resolves stereochemistry and hydrogen-bonding networks .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

- Methodology :

- Solubility screening : Test in DMSO (primary stock) followed by dilution in PBS or cell culture media. Low solubility in aqueous buffers may require co-solvents (e.g., PEG-400) .

- Stability assays : Monitor degradation via HPLC under varying pH (2–10) and temperatures (4–37°C). Benzothiazole derivatives often show instability in strong acids/bases .

Advanced Research Questions

Q. How does the compound interact with biological targets, and what experimental approaches elucidate its mechanism of action?

- Methodology :

- Enzyme inhibition assays : Use fluorescence polarization or SPR to measure binding affinity (e.g., IC₅₀) to kinases or bacterial quorum-sensing proteins (e.g., LasR) .

- Structural biology : Co-crystallize with target proteins (e.g., ITK kinase) and solve structures via X-ray crystallography (e.g., PDB ID: 4MF1) to identify binding pockets .

- Mutagenesis studies : Replace key residues (e.g., His-bonding sites) to validate interaction hotspots .

Q. How can structural modifications of the benzothiazole or cyclopropane moieties enhance bioactivity?

- Methodology :

- SAR studies : Systematically substitute Cl or methyl groups on the benzothiazole ring and assess changes in antibacterial or anticancer activity.

- Computational modeling : Use QSAR or molecular docking (AutoDock Vina) to predict binding energies of analogs. For example, replacing Cl with CF₃ may improve lipophilicity .

- In vitro validation : Compare MIC values against Gram-negative pathogens or IC₅₀ in cancer cell lines (e.g., MCF-7) .

Q. How can contradictory data on biological activity across studies be resolved?

- Methodology :

- Meta-analysis : Compare assay conditions (e.g., bacterial strain variability, serum content in cell cultures). For example, biofilm inhibition efficacy may differ between P. aeruginosa PAO1 and clinical isolates .

- Dose-response normalization : Re-evaluate data using standardized metrics (e.g., % inhibition at 10 µM vs. EC₅₀).

- Orthogonal assays : Confirm quorum-sensing inhibition via GFP reporter strains alongside LC-MS quantification of signaling molecules .

Q. What computational tools are suitable for predicting the compound’s pharmacokinetic properties?

- Methodology :

- ADMET prediction : Use SwissADME or pkCSM to estimate logP (lipophilicity), CYP450 inhibition, and BBB permeability. Benzothiazoles often exhibit moderate hepatotoxicity risks .

- MD simulations : GROMACS simulations can model membrane permeation or protein-ligand complex stability over 100-ns trajectories .

Q. How does the compound’s stability under oxidative/reductive conditions impact formulation strategies?

- Methodology :

- Stress testing : Expose to H₂O₂ (oxidative) or NaBH₄ (reductive) and monitor degradation via TLC/HPLC. Cyclopropane rings are prone to ring-opening under strong oxidants .

- Prodrug design : Modify carboxyl groups to esters or amides to enhance stability in gastric fluid .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.